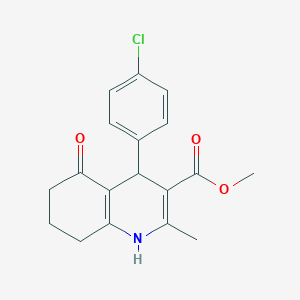![molecular formula C17H21ClN2O5S B4970545 2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B4970545.png)
2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(oxolan-2-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(oxolan-2-yl)methyl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a thiazolidinone ring, and an oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(oxolan-2-yl)methyl]benzamide typically involves multiple steps:
-
Formation of the Thiazolidinone Ring: : The thiazolidinone ring can be synthesized by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source. For example, the reaction of 4,4-dimethyl-2-thioxo-1,3-thiazolidin-5-one with an appropriate amine under acidic conditions can yield the desired thiazolidinone ring.
-
Introduction of the Benzamide Core: : The benzamide core can be introduced by reacting the thiazolidinone intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. This step typically requires an inert atmosphere and anhydrous conditions to prevent hydrolysis.
-
Attachment of the Oxolane Moiety: : The final step involves the attachment of the oxolane moiety to the benzamide core. This can be achieved by reacting the benzamide intermediate with oxirane in the presence of a suitable catalyst, such as a Lewis acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the thiazolidinone ring, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(oxolan-2-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with unique electronic or optical properties.
Biological Research: The compound can be used as a probe to study the function of specific proteins or pathways in cells.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(oxolan-2-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context and the specific target of interest.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide: Lacks the oxolane moiety.
5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(oxolan-2-yl)methyl]benzamide: Lacks the chloro group.
2-chloro-N-[(oxolan-2-yl)methyl]benzamide: Lacks the thiazolidinone ring.
Uniqueness
The presence of all three functional groups (chloro, thiazolidinone, and oxolane) in 2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(oxolan-2-yl)methyl]benzamide makes it unique. This combination of functional groups can confer distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O5S/c1-17(2)10-26(23,24)20(16(17)22)11-5-6-14(18)13(8-11)15(21)19-9-12-4-3-7-25-12/h5-6,8,12H,3-4,7,9-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWAZFODJVOTLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3CCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5Z)-5-[(4-methoxyphenyl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4970492.png)
![METHYL 1,7-DIMETHYL-3-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4970466.png)
![2-[2-(4-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4970473.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B4970489.png)
![METHYL 2-(2-{[(4E)-1-[(4-BROMOPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE](/img/structure/B4970533.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B4970553.png)
![ethyl 5-hydroxy-1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B4970571.png)

![2-fluoro-6-({4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)phenol trifluoroacetate (salt)](/img/structure/B4970499.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-(2-methoxyethyl)-N-methylbenzamide](/img/structure/B4970510.png)
![N-(3'-methoxy-4-biphenylyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinecarboxamide](/img/structure/B4970517.png)


